molecular formula C21H21N5O5 B6485374 3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 942034-86-8

3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B6485374
CAS No.: 942034-86-8
M. Wt: 423.4 g/mol
InChI Key: AZPHLEFOWPBJMH-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. Both aromatic rings are substituted with methoxy groups at distinct positions (3,4- and 2,5-dimethoxyphenyl), and the triazole ring incorporates a methyl group at position 3.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-12-19(23-25-26(12)15-11-14(27-2)7-9-16(15)28-3)21-22-20(24-31-21)13-6-8-17(29-4)18(10-13)30-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPHLEFOWPBJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.
  • Amine Functionalization : The presence of an amine group in could confer improved pharmacokinetic properties (e.g., solubility) relative to the methyl-substituted target compound.

Notes

  • Synthetic protocols for analogs () provide a foundational roadmap for optimizing the target’s synthesis.
  • Contradictions in bioactivity across analogs (e.g., chloro vs. methoxy effects) underscore the importance of substituent-specific SAR studies.

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